3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound with the molecular formula C18H15ClN2O3 and a molecular weight of 342.78 g/mol . This compound is characterized by its pyrrole-2,5-dione core structure, which is substituted with a 3-chloro group, a 4-[(2-hydroxyphenyl)amino] group, and a 1-(2-phenylethyl) group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the 4-[(2-hydroxyphenyl)amino] Group: This step involves the reaction of the pyrrole-2,5-dione core with 2-aminophenol under suitable conditions.
Addition of the 1-(2-phenylethyl) Group: This can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- 3-chloro-4-[(4-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Uniqueness
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-16(20-13-8-4-5-9-14(13)22)18(24)21(17(15)23)11-10-12-6-2-1-3-7-12/h1-9,20,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYTUWZCVMYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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